N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide
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Overview
Description
N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an amine, such as diethylamine, under basic conditions.
Introduction of the carbonyl group: The carbonyl group can be introduced through a reaction with a suitable carbonylating agent, such as phosgene or a carbonyl diimidazole.
Formation of the diethylamino group: The diethylamino group can be introduced by reacting the intermediate compound with diethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, but with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential as an antimicrobial agent or as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. The pathways involved may include inhibition of metabolic processes or disruption of cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-{[(Diethylamino)oxy]carbonyl}-4-methylbenzene-1-sulfonamide: Unique due to the presence of both diethylamino and sulfonamide groups.
4-Methylbenzenesulfonamide: Lacks the diethylamino and carbonyl groups.
N-{[(Diethylamino)oxy]carbonyl}benzenesulfonamide: Similar structure but without the methyl group on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
63924-70-9 |
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Molecular Formula |
C12H18N2O4S |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
diethylamino N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C12H18N2O4S/c1-4-14(5-2)18-12(15)13-19(16,17)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
WYDKTBUUMMCGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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